molecular formula C8H11N3O2 B11785337 Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

カタログ番号: B11785337
分子量: 181.19 g/mol
InChIキー: LGAVBPOTJVTEBD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (C₇H₉N₃O₂, MW 167.17) is a bicyclic heterocyclic compound featuring a fused triazole and partially saturated pyridine ring. Its synthesis involves Vilsmeier reagent-mediated cyclization followed by purification via CH₂Cl₂ extraction and K₂CO₃ washing, yielding a beige solid with elemental composition matching theoretical values (C 50.30%, H 5.43%, N 25.14%) . This compound serves as a versatile intermediate in medicinal chemistry due to its rigid scaffold and functional group diversity.

特性

IUPAC Name

methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)7-10-9-6-4-2-3-5-11(6)7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAVBPOTJVTEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C2N1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

合成経路と反応条件

5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-カルボン酸メチルの合成は、一般的に適切な前駆体を制御された条件下で環化させることを伴います。 一般的な方法の1つは、適切な触媒と溶媒の存在下で、ヒドラジン誘導体をピリジンカルボン酸塩と反応させることを含みます 。反応条件には、最適な収率と純度を得るために、通常、適度な温度と特定のpHレベルが含まれます。

工業生産方法

この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、規模はより大きくなります。連続フローリアクターと自動システムの使用は、生産プロセスの効率とスケーラビリティを向上させることができます。 さらに、結晶化やクロマトグラフィーなどの精製ステップが用いられ、高純度の製品が得られます .

化学反応の分析

科学研究への応用

5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-カルボン酸メチルは、いくつかの科学研究への応用があります。

科学的研究の応用

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has several scientific research applications:

作用機序

5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-カルボン酸メチルの作用機序は、特定の分子標的との相互作用を伴います。酵素や受容体に結合して、その活性を調節し、細胞プロセスに影響を与える可能性があります。この化合物の構造は、タンパク質の活性部位に適合し、その機能を阻害または活性化させることができます。 関与する経路には、シグナル伝達、遺伝子発現、代謝調節などがあります .

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Triazolo[4,3-a]pyrazine Derivatives
  • 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (C₆H₁₀N₄, MW 138.17):
    Replacing the pyridine ring with pyrazine reduces molecular weight and alters electronic properties. The methyl substituent at position 3 enhances lipophilicity (logP ~1.2), favoring blood-brain barrier penetration compared to the carboxylate-containing target compound .
  • Sitagliptin Intermediate (3-Trifluoromethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine) :
    A pyrazine-based analog with a trifluoromethyl group, this compound is synthesized via ethylenediamine substitution and cyclization. Its industrial synthesis avoids phosphorus waste, highlighting environmental advantages over traditional methods .
Triazolo[4,3-a]pyridine Phosphonates

Phosphonate derivatives (e.g., methylphosphonylated 6-nitro-triazolo[4,3-a]pyridines) introduce polar functional groups, improving water solubility. Synthesized under reflux in CH₃CN, these compounds exhibit enhanced reactivity in nucleophilic substitutions due to electron-withdrawing nitro groups .

Substituent Variations

Ester Group Modifications
  • Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (C₉H₉N₃O₂, MW 191.19):
    The ethyl ester at position 8 (vs. methyl at position 3) increases steric bulk and hydrolytic stability. This positional isomerism reduces metabolic clearance in vivo, as evidenced by prolonged half-life in pharmacokinetic studies .
  • Potassium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 944906-73-4):
    The carboxylate salt form improves aqueous solubility (>50 mg/mL) compared to the methyl ester (solubility <10 mg/mL), making it preferable for parenteral formulations .
Aromatic and Halogen Substituents
  • 3-Fluoro-4-methoxy-N-(triazolopyridin-3-ylmethyl)benzamide (C₁₅H₁₇FN₄O₂, MW 304.32):
    The benzamide moiety and fluorine substituent enhance binding affinity to kinase targets (IC₅₀ < 100 nM) by introducing hydrogen-bonding and hydrophobic interactions .
  • 3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (C₁₂H₁₃FN₄, MW 232.26):
    Substitution with a fluorobenzyl group increases molecular weight and logP (2.8 vs. 1.5 for the target compound), correlating with improved CNS activity in preclinical models .

Physicochemical and Pharmacological Profiles

Compound Molecular Formula MW Key Substituents Solubility (mg/mL) logP Application
Target Compound (Methyl ester) C₇H₉N₃O₂ 167.17 3-COOCH₃ <10 1.5 Synthetic Intermediate
Potassium Carboxylate C₇H₆KN₃O₂ 203.24 3-COOK >50 -0.2 Pharmaceutical Salt
Ethyl 8-Carboxylate C₉H₉N₃O₂ 191.19 8-COOCH₂CH₃ ~15 1.8 Drug Candidate
3-Fluorobenzamide Derivative C₁₅H₁₇FN₄O₂ 304.32 3-F, 4-OCH₃, Benzamide ~5 2.5 Kinase Inhibitor

Key Findings and Implications

  • Positional Isomerism : Substituent position (3 vs. 8) significantly impacts metabolic stability and target engagement .
  • Salt vs. Ester Forms : Carboxylate salts enhance solubility but may reduce membrane permeability compared to ester prodrugs .
  • Industrial Viability : Pyrazine analogs offer greener synthetic routes, critical for large-scale production .

生物活性

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that allow for the formation of the triazole ring fused with a pyridine structure. The characterization of this compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its molecular structure.

Antiviral Properties

Recent studies have highlighted the antiviral properties of triazolo-pyridine derivatives. For instance, compounds similar to this compound have shown promising activity against influenza A virus by inhibiting the PA-PB1 protein-protein interactions crucial for viral replication. In one study, a related compound exhibited an IC50 value of 1.1 µM against this interaction .

Anticancer Activity

Triazolo derivatives have also been evaluated for their anticancer potential. Certain derivatives have demonstrated significant inhibitory effects on various cancer cell lines. For example:

  • Compound A : IC50 = 0.36 µM against CDK2.
  • Compound B : IC50 = 1.8 µM against CDK9.
    These compounds showed a selective inhibition profile that could be beneficial in targeting specific cancer pathways .

Study 1: Antiviral Activity

In a study focused on the antiviral activity of triazolo derivatives against influenza A virus (A/PR/8/34 strain), compounds were assessed for their ability to inhibit plaque formation in MDCK cells. The results indicated that compounds with structural similarities to this compound effectively reduced viral plaque counts with varying EC50 values .

Study 2: Anticancer Mechanism

Another investigation explored the mechanism of action of triazolo derivatives in cancer therapy. The study revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways while exhibiting low cytotoxicity in normal cells . This selectivity is crucial for developing safer anticancer therapies.

Data Tables

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAntiviral (Influenza A)1.1Inhibits PA-PB1 interaction
Compound AAnticancer (CDK2 Inhibition)0.36High selectivity
Compound BAnticancer (CDK9 Inhibition)1.8Effective against multiple cancer lines

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。